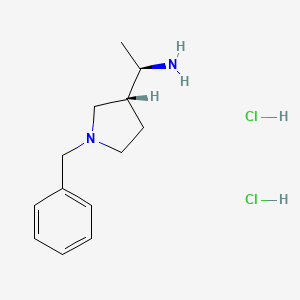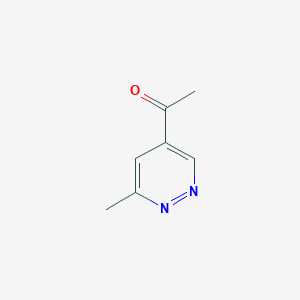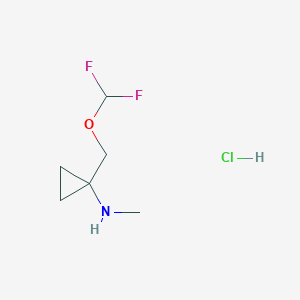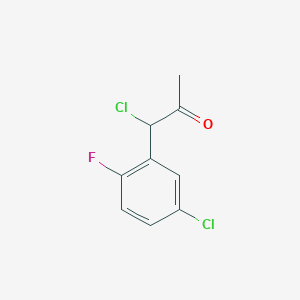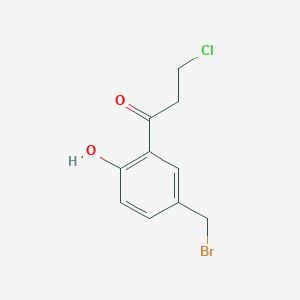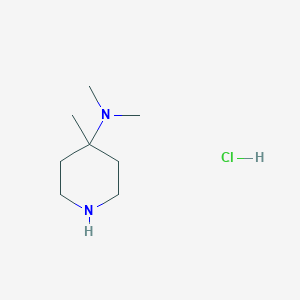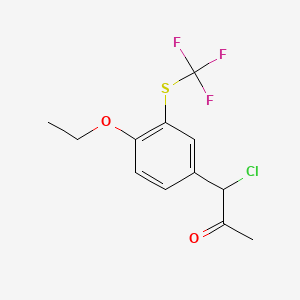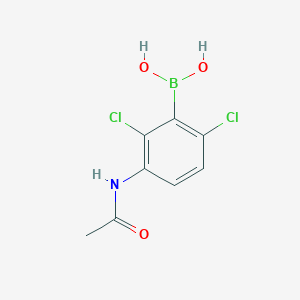
(3-Acetamido-2,6-dichlorophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Acetamido-2,6-dichlorophenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with acetamido and dichloro groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Acetamido-2,6-dichlorophenyl)boronic acid typically involves the following steps:
Nitration: The starting material, 2,6-dichloroaniline, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido group.
Borylation: Finally, the acetamido compound undergoes a borylation reaction with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to form the boronic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: (3-Acetamido-2,6-dichlorophenyl)boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: The compound can be reduced to form the corresponding boronic ester.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: 3-Acetamido-2,6-dichlorophenol.
Reduction: 3-Acetamido-2,6-dichlorophenylboronic ester.
Substitution: Products depend on the nucleophile used.
科学研究应用
Chemistry:
Suzuki-Miyaura Coupling: (3-Acetamido-2,6-dichlorophenyl)boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes that interact with boronic acids, making it useful in biochemical studies.
Medicine:
Drug Development: Its derivatives are explored for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.
Industry:
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
Molecular Targets and Pathways: (3-Acetamido-2,6-dichlorophenyl)boronic acid exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through its boronic acid group. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound’s mechanism of action often involves the formation of reversible covalent bonds with active site residues of enzymes.
相似化合物的比较
Phenylboronic Acid: Lacks the acetamido and dichloro substituents, making it less specific in certain reactions.
(3-Acetamidophenyl)boronic Acid: Similar structure but without the dichloro groups, resulting in different reactivity and selectivity.
(2,6-Dichlorophenyl)boronic Acid: Lacks the acetamido group, affecting its interaction with biological targets.
Uniqueness: (3-Acetamido-2,6-dichlorophenyl)boronic acid is unique due to the presence of both acetamido and dichloro groups, which enhance its reactivity and specificity in chemical reactions and biological interactions. This makes it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C8H8BCl2NO3 |
|---|---|
分子量 |
247.87 g/mol |
IUPAC 名称 |
(3-acetamido-2,6-dichlorophenyl)boronic acid |
InChI |
InChI=1S/C8H8BCl2NO3/c1-4(13)12-6-3-2-5(10)7(8(6)11)9(14)15/h2-3,14-15H,1H3,(H,12,13) |
InChI 键 |
VOMSLJRFAOIIBX-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1Cl)NC(=O)C)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-[(oxetan-3-yl)amino]acetate](/img/structure/B14042575.png)

